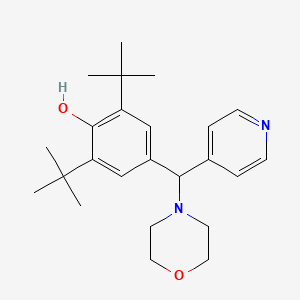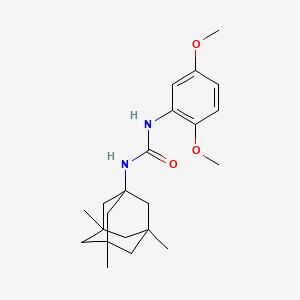
2,6-Bis(tert-butyl)-4-(morpholin-4-yl-4-pyridylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(tert-butyl)-4-(morpholin-4-yl-4-pyridylmethyl)phenol is a synthetic organic compound that belongs to the class of phenols This compound is characterized by the presence of tert-butyl groups, a morpholine ring, and a pyridylmethyl group attached to a phenolic core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(tert-butyl)-4-(morpholin-4-yl-4-pyridylmethyl)phenol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the phenolic core: Starting with a phenol derivative, tert-butyl groups are introduced via Friedel-Crafts alkylation.
Introduction of the pyridylmethyl group: This step may involve a nucleophilic substitution reaction where a pyridine derivative is reacted with a suitable electrophile.
Attachment of the morpholine ring: The final step could involve the reaction of the intermediate compound with morpholine under basic conditions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
2,6-Bis(tert-butyl)-4-(morpholin-4-yl-4-pyridylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyridylmethyl group can be reduced under hydrogenation conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced pyridylmethyl derivatives.
Substitution: Formation of various alkyl or aryl-substituted phenols.
科学的研究の応用
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a potential inhibitor of enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of advanced materials or as a stabilizer in polymers.
作用機序
The mechanism of action of 2,6-Bis(tert-butyl)-4-(morpholin-4-yl-4-pyridylmethyl)phenol depends on its specific application:
Molecular Targets: It may interact with specific enzymes, receptors, or proteins.
Pathways Involved: It could modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors to exert its effects.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant.
2,6-Di-tert-butylphenol: Another antioxidant with similar structural features.
4-(Morpholin-4-ylmethyl)phenol: A compound with a similar morpholine and phenol structure.
Uniqueness
2,6-Bis(tert-butyl)-4-(morpholin-4-yl-4-pyridylmethyl)phenol is unique due to the combination of its structural features, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
特性
分子式 |
C24H34N2O2 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-[morpholin-4-yl(pyridin-4-yl)methyl]phenol |
InChI |
InChI=1S/C24H34N2O2/c1-23(2,3)19-15-18(16-20(22(19)27)24(4,5)6)21(17-7-9-25-10-8-17)26-11-13-28-14-12-26/h7-10,15-16,21,27H,11-14H2,1-6H3 |
InChIキー |
BKNZBXOKANILIF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=NC=C2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,5-dimethylpiperidin-1-yl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15099740.png)
![(5E)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15099746.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B15099756.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15099762.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15099770.png)
![(4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B15099776.png)

![3-[(3-Fluorophenyl)methylthio]-4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazole](/img/structure/B15099788.png)

![2-[benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15099790.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B15099797.png)
![(4-chlorophenyl)-N-{5-[(4-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolid in-3-yl)}carboxamide](/img/structure/B15099815.png)
![3-[(3-Chlorophenyl)methylthio]-5-(3-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B15099820.png)
